molecular formula C24H26FN5 B4596609 1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine

1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine

Cat. No.: B4596609
M. Wt: 403.5 g/mol
InChI Key: PTIXJUZANCPWHQ-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine is a useful research compound. Its molecular formula is C24H26FN5 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.21722401 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential

One study explored the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, investigating their potential as novel antipsychotic agents. These compounds, including the 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, unlike traditional antipsychotics. This suggests a unique mechanism of action and a potential for developing new antipsychotic medications with fewer side effects related to dopamine receptor antagonism (Wise et al., 1987).

Alzheimer's Disease Treatment

Another research focus involves the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives assessed as inhibitors of acetylcholinesterase and monoamine oxidase, enzymes relevant to the pathology of Alzheimer's disease. Certain derivatives demonstrated promising inhibitory activities, indicating potential therapeutic applications for Alzheimer's disease management (Kumar et al., 2013).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the development of novel coordination complexes with potential applications in the field of antioxidant activity. These complexes, characterized by their ability to form supramolecular architectures through hydrogen bonding, showed significant antioxidant properties, which could be leveraged in designing new antioxidant compounds (Chkirate et al., 2019).

Fluorescent Materials

Studies on the synthesis of imidazo[1,5-a]pyridine derivatives have revealed their potential as low-cost emitters with large Stokes' shifts. These compounds exhibit remarkable fluorescence properties, which could be utilized in the development of luminescent materials for various applications, including bioimaging and sensing (Volpi et al., 2017).

Corrosion Inhibition

Amino acid compounds, with structures related to the compound of interest, have been studied for their efficacy as corrosion inhibitors. These studies provide insights into how related compounds might be applied in protecting metals against corrosion, highlighting their potential utility in industrial applications (Yadav et al., 2015).

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5/c1-4-29-12-11-26-23(29)17-28(3)15-20-16-30(22-10-5-7-18(2)13-22)27-24(20)19-8-6-9-21(25)14-19/h5-14,16H,4,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIXJUZANCPWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN(C)CC2=CN(N=C2C3=CC(=CC=C3)F)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine
Reactant of Route 6
1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.